![molecular formula C24H46I2N2O4 B034944 triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide CAS No. 101501-69-3](/img/structure/B34944.png)
triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE) is a complex organic compound with the molecular formula C34H50Cl2N2O4. It is known for its unique structure, which includes a benzene ring substituted with oxy and hydroxytrimethylene groups, and two triethylammonium iodide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE) typically involves the reaction of m-phenylenebis(oxy(2-hydroxytrimethylene)) with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired diiodide compound. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages to achieve high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethylammonium iodide): A similar compound with slight variations in its structure.
(m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(benzyldiethylammoniumchloride): Another related compound with different substituents.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
101501-69-3 |
|---|---|
Molekularformel |
C24H46I2N2O4 |
Molekulargewicht |
680.4 g/mol |
IUPAC-Name |
triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C24H46N2O4.2HI/c1-7-25(8-2,9-3)17-21(27)19-29-23-14-13-15-24(16-23)30-20-22(28)18-26(10-4,11-5)12-6;;/h13-16,21-22,27-28H,7-12,17-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JPXOPPVKEPKMPQ-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
Kanonische SMILES |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
Synonyme |
(m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethylammonium iodid e) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)
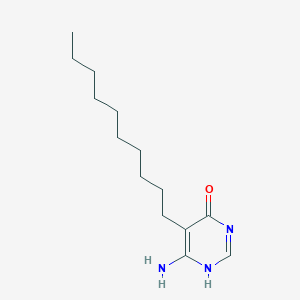
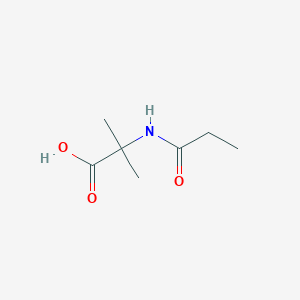
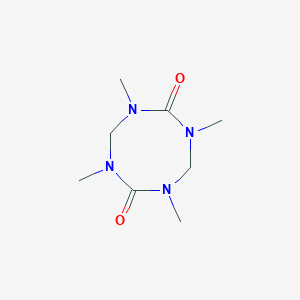
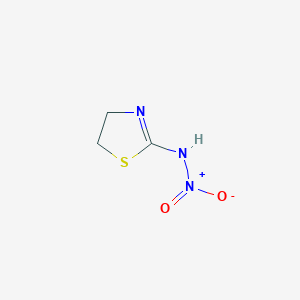
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)
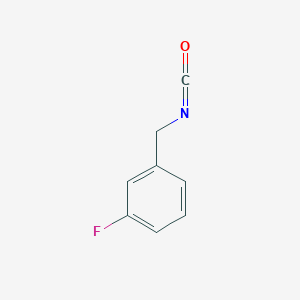
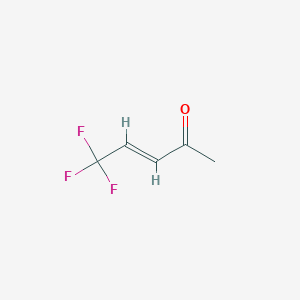
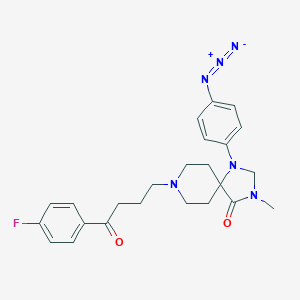
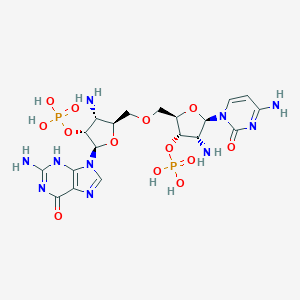
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)

